molecular formula C8H19HgIP B14382781 Ditert-butylphosphane;iodomercury CAS No. 90054-07-2

Ditert-butylphosphane;iodomercury

Cat. No.: B14382781
CAS No.: 90054-07-2
M. Wt: 473.71 g/mol
InChI Key: UOAMJBRFLGQBJQ-UHFFFAOYSA-M
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Description

Ditert-butylphosphane;iodomercury is a compound that combines the properties of both phosphines and mercury iodides Phosphines are known for their role as ligands in coordination chemistry, while mercury iodides are recognized for their unique reactivity and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ditert-butylphosphane;iodomercury typically involves the reaction of ditert-butylphosphane with mercury iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ditert-butylphosphane;iodomercury undergoes various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The mercury iodide moiety can participate in substitution reactions, where the iodide is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used under controlled conditions.

    Substitution: Reagents like halides or other nucleophiles can be used to replace the iodide group.

Major Products

    Oxidation: The major product is typically a phosphine oxide.

    Substitution: The products depend on the substituent introduced, but common products include various organomercury compounds.

Scientific Research Applications

Ditert-butylphosphane;iodomercury has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: Its derivatives are studied for their potential biological activity.

    Medicine: Research is ongoing into its potential use in drug development.

    Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Ditert-butylphosphane;iodomercury exerts its effects involves the interaction of the phosphane group with various molecular targets. The mercury iodide moiety can also participate in reactions that modify the activity of the compound. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butylphosphine oxide
  • Bis(tri-tert-butylphosphine)palladium
  • 2,4-Di-tert-butylphenol

Uniqueness

Ditert-butylphosphane;iodomercury is unique due to its combination of phosphane and mercury iodide properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to similar compounds that only contain one of these functional groups.

Properties

CAS No.

90054-07-2

Molecular Formula

C8H19HgIP

Molecular Weight

473.71 g/mol

IUPAC Name

ditert-butylphosphane;iodomercury

InChI

InChI=1S/C8H19P.Hg.HI/c1-7(2,3)9-8(4,5)6;;/h9H,1-6H3;;1H/q;+1;/p-1

InChI Key

UOAMJBRFLGQBJQ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)PC(C)(C)C.I[Hg]

Origin of Product

United States

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